5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one
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Overview
Description
5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of indole, thiazole, and phenyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Final Modifications: The final compound is obtained through further modifications, such as chlorination and hydroxylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as oxo, hydroxyl, and halogenated compounds.
Scientific Research Applications
5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N’-(5-chloro-2-oxoindol-3-yl)benzenesulfonohydrazide
- N’-(5-Chloro-2-oxoindol-3-yl)-4-propan-2-yloxybenzohydrazide
- Butyl 4-[[4-[(5-chloro-2-oxoindol-3-yl)amino]benzoyl]amino]benzoate
Uniqueness
5-(5-Chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one is unique due to its specific combination of indole, thiazole, and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-(5-chloro-2-oxoindol-3-yl)-4-hydroxy-3-phenyl-1,3-thiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-9-6-7-12-11(8-9)13(15(21)19-12)14-16(22)20(17(23)24-14)10-4-2-1-3-5-10/h1-8,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFMNDGQXBMOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=O)C3=C4C=C(C=CC4=NC3=O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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